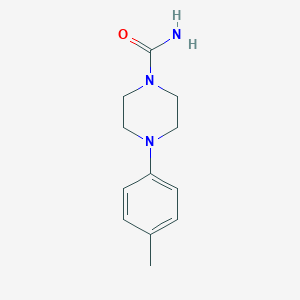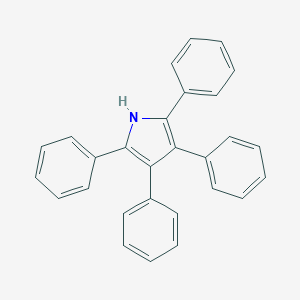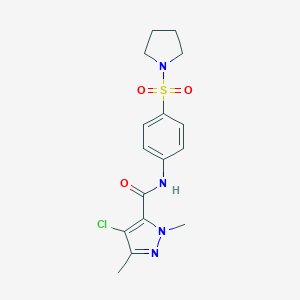
4-chloro-2,5-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2,5-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is commonly referred to as "compound X" in scientific literature.
Mecanismo De Acción
The mechanism of action of compound X involves the inhibition of specific enzymes by binding to their active sites. This leads to the disruption of various cellular processes, ultimately resulting in the inhibition of cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
Compound X has been shown to exhibit significant biochemical and physiological effects in various cell lines and animal models. It has been found to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as a therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using compound X in lab experiments include its potent inhibitory activity against specific enzymes, which allows for the study of various cellular processes. However, the limitations of using compound X include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of compound X. These include further studies to determine its safety and efficacy in animal models and clinical trials, as well as the development of more potent and selective analogs for use in drug discovery and medicinal chemistry. Additionally, the potential applications of compound X in other fields, such as agriculture and environmental science, should be explored.
Métodos De Síntesis
The synthesis of compound X involves the reaction of 4-chloro-2,5-dimethylpyrazole-3-carboxylic acid with N-(4-pyrrolidin-1-ylsulfonyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes, including kinases and phosphatases, which are involved in various cellular processes such as cell signaling and proliferation.
Propiedades
Número CAS |
6309-21-3 |
|---|---|
Nombre del producto |
4-chloro-2,5-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-3-carboxamide |
Fórmula molecular |
C16H19ClN4O3S |
Peso molecular |
382.9 g/mol |
Nombre IUPAC |
4-chloro-2,5-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H19ClN4O3S/c1-11-14(17)15(20(2)19-11)16(22)18-12-5-7-13(8-6-12)25(23,24)21-9-3-4-10-21/h5-8H,3-4,9-10H2,1-2H3,(H,18,22) |
Clave InChI |
USMKUEHIKRMDMY-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
SMILES canónico |
CC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



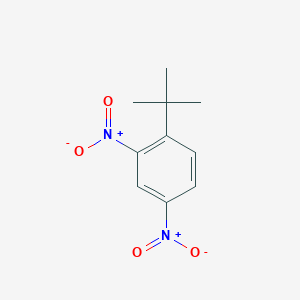
![{[4-(Dimethylamino)phenyl]imino}propanedinitrile](/img/structure/B183014.png)
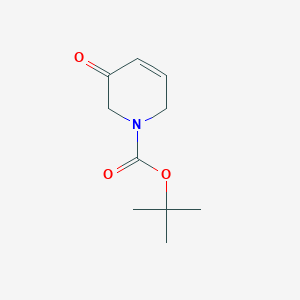
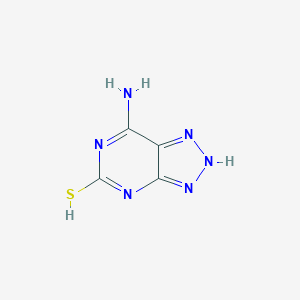
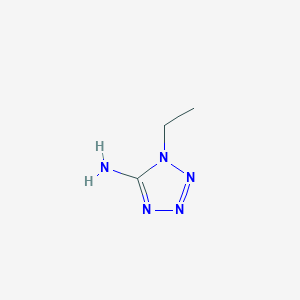
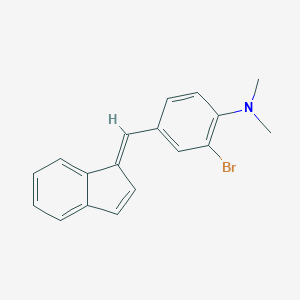
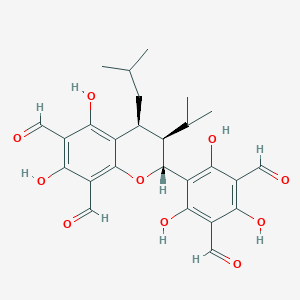
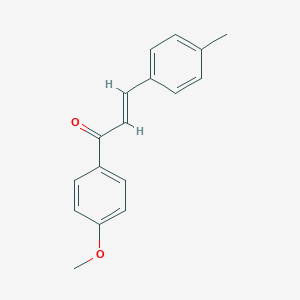
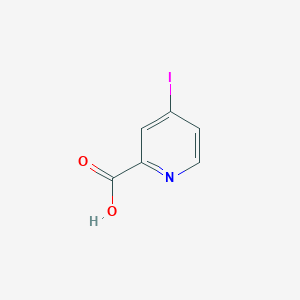

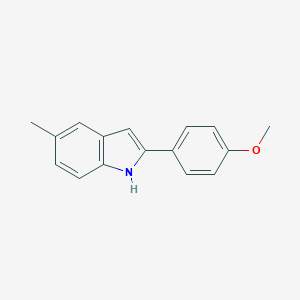
![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)
